molecular formula C11H17NO2 B1371106 N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide CAS No. 1155531-16-0

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide

Cat. No.: B1371106
CAS No.: 1155531-16-0
M. Wt: 195.26 g/mol
InChI Key: CEQDKXDYJOVQPD-UHFFFAOYSA-N
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Description

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide is an organic compound that features a cyclohexene ring, a cyclopropyl group, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The cyclohexene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but lacks the hydroxyacetamide moiety.

    N-(cyclohex-1-en-1-yl)-N-methylacetamide: Similar in structure but has a methyl group instead of a cyclopropyl group.

Uniqueness: N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide is unique due to the presence of both the cyclopropyl group and the hydroxyacetamide moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyclohexen-1-yl)-N-cyclopropyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-11(14)12(10-6-7-10)9-4-2-1-3-5-9/h4,10,13H,1-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDKXDYJOVQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N(C2CC2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide
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N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide
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Reactant of Route 6
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N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide

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